molecular formula C24H25N5O5S B5487116 methyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4,5-dimethoxybenzoate

methyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4,5-dimethoxybenzoate

Cat. No.: B5487116
M. Wt: 495.6 g/mol
InChI Key: OIRMQJXJUYLGLW-UHFFFAOYSA-N
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Description

The compound “methyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4,5-dimethoxybenzoate” is a complex organic molecule. It contains a [1,2,4]triazino[5,6-b]indole skeleton, which is a type of N-heterocycle-fused indole . These types of structures are gaining importance in medicinal and organic chemistry due to their wide range of biological activity and medicinal applications .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the reported activities of structurally similar compounds. This could include testing for antimalarial, antidepressant, and antileishmanial activities . Additionally, the compound could be further modified to enhance its biological activity or to reduce potential side effects.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[[2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S/c1-13(2)29-17-9-7-6-8-14(17)21-22(29)26-24(28-27-21)35-12-20(30)25-16-11-19(33-4)18(32-3)10-15(16)23(31)34-5/h6-11,13H,12H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRMQJXJUYLGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC(=C(C=C4C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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